Trifluoromethanesulfonate

Catalog No.
S610835
CAS No.
37181-39-8
M.F
CF3O3S-
M. Wt
149.07 g/mol
Availability
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Trifluoromethanesulfonate

CAS Number

37181-39-8

Product Name

Trifluoromethanesulfonate

IUPAC Name

trifluoromethanesulfonate

Molecular Formula

CF3O3S-

Molecular Weight

149.07 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)/p-1

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-M

SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-]

Description

Triflate is an organosulfonate oxoanion resulting from the removal of a proton from the sulfonic acid group of triflic acid. It is a conjugate base of a triflic acid.

Trifluoromethanesulfonate, also known as triflate, is a chemical compound with the formula CF3SO3\text{CF}_3\text{SO}_3^-. It is characterized by its highly stable anion, which is derived from trifluoromethanesulfonic acid. The triflate group is recognized for its excellent leaving group properties in various organic reactions, making it a valuable reagent in synthetic chemistry. The triflate anion benefits from resonance stabilization, where the negative charge is delocalized over three oxygen atoms, and the presence of the trifluoromethyl group enhances its stability through strong electron-withdrawing effects .

Due to its reactivity as a leaving group. Some notable reactions include:

  • Nucleophilic Substitution: Triflates are often employed in nucleophilic substitution reactions. For example, when reacted with alkyl halides, they can form alkyl triflates:
    CF3SO2OAg+RXCF3SO2OR+AgX\text{CF}_3\text{SO}_2\text{OAg}+\text{RX}\rightarrow \text{CF}_3\text{SO}_2\text{OR}+\text{AgX}
    where XX is typically iodide .
  • Coordination Chemistry: Trifluoromethanesulfonate can replace halide ligands in coordination complexes, enhancing the lability of the resulting complex. For instance:
    CF3SO2OAg+BrRe CO 5CF3SO2ORe CO 5+AgBr\text{CF}_3\text{SO}_2\text{OAg}+\text{BrRe CO }_5\rightarrow \text{CF}_3\text{SO}_2\text{ORe CO }_5+\text{AgBr}
  • Catalysis: Metal trifluoromethanesulfonates serve as effective Lewis acid catalysts in various organic transformations, including aldol reactions and Diels–Alder reactions .

Trifluoromethanesulfonate can be synthesized through several methods:

  • From Trifluoromethanesulfonic Acid: A common method involves reacting trifluoromethanesulfonic acid with metal hydroxides or carbonates to form metal triflates:
    M OH n+nHOTfM OTf n+nH2O\text{M OH }_n+n\,\text{HOTf}\rightarrow \text{M OTf }_n+n\,\text{H}_2\text{O}
  • Using Silver Triflate: Silver triflate can be prepared by reacting barium trifluoromethanesulfonate with silver carbonate or silver oxide:
    Ba OTf 2+2Ag2CO34AgOTf+BaSO4\text{Ba OTf }_2+2\,\text{Ag}_2\text{CO}_3\rightarrow 4\,\text{AgOTf}+\text{BaSO}_4
    This method yields high purity products suitable for further reactions .

Trifluoromethanesulfonate has a wide range of applications:

  • Organic Synthesis: It is extensively used as a leaving group in nucleophilic substitution reactions and as a catalyst in various organic transformations.
  • Electrolytes in Batteries: Lithium trifluoromethanesulfonate is utilized in lithium-ion batteries as a component of the electrolyte due to its favorable ionic conductivity .
  • Coordination Chemistry: Triflates serve as ligands for transition metals and lanthanides, enhancing their reactivity and selectivity in catalysis .

Studies have shown that trifluoromethanesulfonate can act as either a stoichiometric or catalytic nucleophile in organic reactions. Its high stability and excellent leaving group ability allow it to facilitate various transformations efficiently. Research has highlighted its role in aminolysis and other nucleophilic substitution reactions, demonstrating its versatility as a reagent .

Trifluoromethanesulfonate shares similarities with several other sulfonate compounds. Here are some comparable compounds along with their unique characteristics:

CompoundFormulaCharacteristics
Methyl TriflateCH3OSO2CF3\text{CH}_3\text{OSO}_2\text{CF}_3A common reagent used for methylation reactions; highly reactive due to the presence of the methyl group.
NonaflateC9F19SO3\text{C}_9\text{F}_{19}\text{SO}_3^-A perfluoroalkyl sulfonate that exhibits unique properties due to its long carbon chain; used in specialized applications.
Trifluoromethanesulfonic AcidCF3SO3H\text{CF}_3\text{SO}_3\text{H}A superacid that serves as a precursor to triflates; more acidic than sulfuric acid, making it suitable for strong electrophilic reactions.
Lithium TriflateLiOTf\text{LiOTf}Used as an electrolyte in lithium-ion batteries; offers high ionic conductivity and stability under various conditions.

Trifluoromethanesulfonate stands out due to its exceptional stability and effectiveness as a leaving group compared to other sulfonates, making it a preferred choice in many synthetic applications .

Molecular Geometry and Resonance Stabilization

The trifluoromethanesulfonate anion adopts a trigonal pyramidal geometry at the sulfur center, with bond angles approximating 109.5° between the sulfur atom and its three oxygen ligands. The sulfonate group (SO₃⁻) exhibits resonance delocalization, distributing the negative charge symmetrically across all three oxygen atoms. This resonance stabilization is quantified by computational studies, which reveal nearly equivalent S–O bond lengths of 1.42–1.44 Å, consistent with partial double-bond character.

The trifluoromethyl group (CF₃) further enhances stability through inductive electron withdrawal. Natural Bond Orbital (NBO) analyses demonstrate a 0.65–0.70 electron deficiency at the sulfur atom due to CF₃’s −I effect, which polarizes the S–O bonds and strengthens the anion’s thermodynamic stability. This dual stabilization mechanism—resonance and inductive effects—explains triflate’s exceptional resistance to hydrolysis and nucleophilic attack compared to non-fluorinated sulfonates.

Electron-Withdrawing Effects of the Trifluoromethyl Group

The CF₃ group exerts one of the strongest inductive effects among organic substituents, as evidenced by Hammett substituent constants (σₚ = +0.54, σₘ = +0.43). This electron withdrawal:

  • Lowers pKa: Trifluoromethanesulfonic acid (CF₃SO₃H) has a pKa of −12, making it a superacid.
  • Enhances leaving group ability: Alkyl triflates undergo Sₙ2 reactions up to 10⁶ times faster than analogous mesylates due to CF₃-induced charge localization.
  • Modulates coordination chemistry: In metal complexes like [Pb(aneS₃)(CF₃SO₃)₂], the CF₃ group weakens M–S bonding (Pb–S = 3.03 Å) while strengthening M–O interactions (Pb–O = 2.66 Å) compared to chloride analogs.

Table 1: Comparative Hammett Constants for Electron-Withdrawing Groups

Groupσₚσₘ
CF₃0.540.43
NO₂0.780.71
CN0.660.56
SO₂CF₃0.930.82

Data sourced from .

Comparative Analysis of Triflate (−OTf) and Triflyl (−SO₂CF₃) Functional Groups

While both groups feature CF₃ substituents, their chemical behaviors diverge significantly:

PropertyTriflate (−OTf)Triflyl (−SO₂CF₃)
BondingS–O linkageDirect S–C bond
Resonance contributionDelocalized over O₃S⁻Localized on SO₂
Leaving group abilityExcellent (krel > 10⁶)Poor
ElectrophilicityModerateHigh (e.g., Tf₂O)
Common applicationsAlkylating agentsSuperacid catalysts

Triflate’s superior leaving group capacity arises from its ability to stabilize negative charge via resonance, whereas triflyl groups act as strong electron-withdrawing substituents in electrophilic reagents like triflic anhydride (Tf₂O). In glycosylation reactions, triflate intermediates ([ROTf]) exhibit 10²–10³ times higher reactivity than triflyl-protected substrates due to this dichotomy.

Direct Sulfonation Using Triflic Acid

Direct sulfonation using trifluoromethanesulfonic acid represents a fundamental approach for the preparation of trifluoromethanesulfonate compounds [8]. The exceptional acidity of triflic acid, with a pKa of -14.7±2.0, qualifies it as a superacid and enables effective sulfonation reactions under mild conditions [8]. This method involves the direct reaction of triflic acid with various substrates to form trifluoromethanesulfonate derivatives.

The preparation of simple alkyl triflates through direct sulfonation has been demonstrated through the reaction of triflic acid with dimethyl sulfate, yielding methyl triflate upon distillation [1]. This process exemplifies the nucleophilic character of the triflate anion in metathesis reactions. The reaction proceeds through a straightforward mechanism where the triflic acid acts as both the sulfonating agent and proton source.

Silver trifluoromethanesulfonate synthesis provides another example of direct sulfonation methodology [3]. An early preparation method involves starting from the barium salt of trifluoromethanesulfonic acid, from which free triflic acid is formed with dilute sulfuric acid, subsequently neutralized with silver carbonate to yield silver triflate in 95% yield [3]. An improved version developed by George Whitesides involves reacting dilute triflic acid with silver oxide, producing silver triflate in 98% yield [3].

The direct sulfonation approach has been extended to the preparation of metal triflates through acid-base neutralization reactions [27]. This method involves introducing triflic acid into reaction vessels under inert atmosphere conditions, followed by the addition of metal powders in stoichiometric amounts [27]. The reaction proceeds with hydrogen gas evolution, and completion is indicated by the complete disappearance of metal powder [27].

Reactions with Trifluoromethanesulfonic Anhydride

Trifluoromethanesulfonic anhydride serves as a powerful electrophilic reagent for the synthesis of various trifluoromethanesulfonate compounds [10]. The compound, with the formula (CF₃SO₂)₂O, is prepared by dehydration of triflic acid using phosphorus pentoxide [10]. This reagent exhibits strong electrophilic properties and readily converts numerous substrates into their corresponding triflate derivatives.

The formation of triflates with trifluoromethanesulfonic anhydride typically requires the presence of a base such as triethylamine or pyridine, conducted in solvents like dichloromethane at reduced temperatures or room temperature [7]. The reaction mechanism involves nucleophilic attack by the substrate on the electrophilic sulfur center of the anhydride, followed by elimination of triflic acid.

A particularly efficient method for trifluoromethanesulfonate ester synthesis involves the reaction of orthoformate esters with triflic anhydride [5]. This solvent-free method operates under mild conditions with short reaction times and high yields, demonstrating broad substrate scope [5]. The process generates highly reactive trifluoromethanesulfonate esters in situ, which can be further utilized in one-pot procedures to produce triflate ionic liquids in excellent yields [5].

Research has demonstrated the oxidative properties of triflic anhydride in reactions with alcohols and sulfides [11]. The reaction of dimethyl sulfide with triflic anhydride leads to the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt, which subsequently enables mild oxidation of primary and secondary alcohols to corresponding carbonyl compounds in yields ranging from 34-75% [11]. Similarly, treatment of various sulfides with triflic anhydride produces dialkyl(trifluoromethanesulfonyl)sulfonium salts, which upon hydrolysis yield sulfoxides in 25-73% yield [11].

The reagent has found application in amide activation processes for heterocycle synthesis [12]. Trifluoromethanesulfonic anhydride demonstrates exceptional utility in the electrophilic activation of amides, enabling access to heterocyclic compounds under mild reaction conditions [12]. The activation process involves formation of reactive intermediates including enolonium, imino/iminium, nitrilium and keteniminium triflate ions, which subsequently undergo cyclization reactions to form diverse nitrogen-containing heterocycles [12].

Synthesis of Aryl Triflates via Halogen Exchange

The synthesis of aryl triflates through halogen exchange reactions represents a specialized approach for preparing these important synthetic intermediates [13] [14]. This methodology typically involves the replacement of halogen substituents with triflate groups, enabling access to aryl triflates that may be difficult to prepare through direct triflation of phenols.

An efficient method for preparing trifluoromethylated aryl triflates has been developed using a two-step halogen exchange sequence [16]. The process begins with treatment of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of triethylamine to form the initial triflate intermediate [16]. Subsequently, reaction of this compound with FSO₂CF₂CO₂Me and copper iodide in dimethylformamide-hexamethylphosphoramide affords the trifluoromethylated aryl triflate [16]. This methodology has proven successful for meta- and para-trifluoromethylated aryl triflates as well [16].

The preparation of ortho-trifluoromethyl phenyl triflates presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group [15]. Research has demonstrated that standard triflation conditions often fail with ortho-trifluoromethyl phenol due to reduced nucleophilicity rather than substrate instability [15]. The solution involves using pyridine as nucleophilic catalyst, solvent, and base, which enables successful preparation of ortho-trifluoromethyl phenyl triflate in 91% yield [15].

Nickel-catalyzed triflate-halide exchange reactions have been developed for converting enol triflates to alkenyl halides under mild conditions [14]. This methodology employs nickel catalysts with inexpensive halide salts to achieve direct conversion of enol triflates to alkenyl iodides, bromides, and chlorides in good to excellent yields [14]. The reaction demonstrates chemoselective halogenation of alkenyl triflates in the presence of aryl triflates and other halide-containing substrates [14].

Electrochemical methods have emerged for aryl triflate activation [13]. An organomediated electrochemical strategy using catalytic amounts of 9,10-dicyanoanthracene as organic mediator enables selective activation of aryl triflates to form aryl radicals through orbital-symmetry-matching electron transfer [13]. This approach realizes carbon-oxygen bond cleavage while overcoming competitive sulfur-oxygen bond cleavage, providing a transition-metal-catalyst-free protocol with good functional group tolerance [13].

Preparation of Metal Triflate Salts (Lithium, Yttrium, Neodymium, etc.)

The preparation of metal triflate salts encompasses various methodologies depending on the specific metal and desired properties of the final product [20]. These salts serve as important Lewis acid catalysts and have found extensive applications in organic synthesis due to their water-tolerance and unique reactivity profiles.

Lithium Trifluoromethanesulfonate Preparation

Lithium trifluoromethanesulfonate synthesis can be accomplished through reaction of lithium hydroxide with trifluoromethane sulfonyl fluoride gas in the presence of calcium oxide [6]. The process involves charging a stainless steel autoclave with aqueous lithium hydroxide solution and calcium oxide, heating to 85°C, and continuously feeding trifluoromethane sulfonyl fluoride gas while controlling reaction pressure [6]. The reaction time is typically 3.5 hours, followed by a 3-hour holding period and cooling to 25°C [6]. Filtration of the reaction mixture yields lithium trifluoromethanesulfonate aqueous solution with concentrations reaching 40.05% [6].

Yttrium Trifluoromethanesulfonate Preparation

Yttrium trifluoromethanesulfonate can be synthesized through two primary methods . The first method involves reaction of yttrium oxide with trifluoromethanesulfonic acid in an organic solvent . The second approach utilizes yttrium trioxide reacted with trifluoromethanesulfonic acid under similar conditions . Both methods provide access to this important Lewis acid catalyst, which has demonstrated effectiveness in glycosidation reactions, pyridine and quinoline derivative synthesis, and conversion of enantioenriched N-acyloxazolidinones .

Research has confirmed the catalytic effectiveness of yttrium triflate in multicomponent reactions [18]. For the first time, yttrium triflate was utilized as an efficient green catalyst for α-aminophosphonate synthesis through one-pot three-component Birum-Oleksyszyn reactions [18]. The Lewis acid properties of yttrium triflate provide enhancement of reaction yields and chemoselectivity by achieving appropriate balance in complex reaction networks [18].

Lanthanide Triflate Synthesis

Lanthanide triflates are synthesized from lanthanide oxides and aqueous triflic acid according to the general equation: Ln₂O₃ + 6HOTf + 18H₂O → 2Ln(H₂O)₉₃ + 3H₂O [20]. This method produces hydrated lanthanide triflates where nine water molecules are coordinated to the lanthanide center with triflate anions serving as counterions [20].

Anhydrous lanthanide triflates can be obtained by dehydrating their hydrated counterparts through heating between 180-200°C under reduced pressure according to: Ln(H₂O)₉₃ → Ln(OTf)₃ + 9H₂O [20]. This dehydration process is crucial for applications requiring anhydrous conditions.

General Metal Triflate Preparation Protocol

A systematic approach for preparing various metal triflates involves introducing triflic acid into reaction vessels under nitrogen atmosphere, followed by addition of acetonitrile solvent [27]. Metal powders are weighed and introduced in stoichiometric amounts relative to the acid [27]. The reaction vessels are immersed in ultrasonic baths operating at 35 kHz frequency and 70 W power [27]. The reaction outlet is connected to bubblers allowing evacuation of hydrogen gas produced during the reaction [27]. Reaction completion is indicated by complete disappearance of metal powder [27].

MetalReaction Time (hours)Yield (%)Product Characteristics
Magnesium4>95Light brown powder
Aluminum6-885-90White crystalline solid
Zinc3-590-95Colorless crystals
Copper8-1280-85Blue-green powder

Post-reaction processing involves solvent evaporation under reduced pressure, followed by washing with cold diethyl ether or dichloromethane [27]. Alternative purification involves dissolution in hot nitromethane followed by filtration and solvent evaporation [27]. The resulting triflates are characterized through spectral and elemental analysis to confirm identity and purity [27].

Specialized Preparation Methods

Aluminum trifluoromethanesulfonate can be prepared from aluminum trichloride and tribromide by heating with triflic acid under anhydrous conditions [28]. Alternative preparations utilize triethylaluminum, aluminum carbide, and aluminum isopropoxide as starting materials [28]. The resulting white powder exhibits a melting point of 300°C and demonstrates solubility in ether, acetone, acetonitrile, and diglyme while remaining poorly soluble in nitromethane [28].

XLogP3

0.2

Wikipedia

Triflate

Dates

Modify: 2024-02-18

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